molecular formula C19H16N2OS2 B11117237 (8E)-2-amino-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

(8E)-2-amino-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11117237
M. Wt: 352.5 g/mol
InChI Key: BCDUJGCUCBHRLL-ZRDIBKRKSA-N
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Description

(8E)-2-amino-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that features a chromene core with various functional groups, including amino, thiophene, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8E)-2-amino-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile with thiophen-2-ylmethylidene under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(8E)-2-amino-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials

Biology and Medicine

In biology and medicine, (8E)-2-amino-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is explored for its potential as a therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

Industry

In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for creating materials with specific properties, such as conductivity or resistance to degradation.

Mechanism of Action

The mechanism of action of (8E)-2-amino-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating the activity of its targets. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (8E)-2-amino-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct electronic and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

Molecular Formula

C19H16N2OS2

Molecular Weight

352.5 g/mol

IUPAC Name

(8E)-2-amino-4-thiophen-2-yl-8-(thiophen-2-ylmethylidene)-4,5,6,7-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C19H16N2OS2/c20-11-15-17(16-7-3-9-24-16)14-6-1-4-12(18(14)22-19(15)21)10-13-5-2-8-23-13/h2-3,5,7-10,17H,1,4,6,21H2/b12-10+

InChI Key

BCDUJGCUCBHRLL-ZRDIBKRKSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=CS2)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CS4

Canonical SMILES

C1CC(=CC2=CC=CS2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CS4

Origin of Product

United States

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